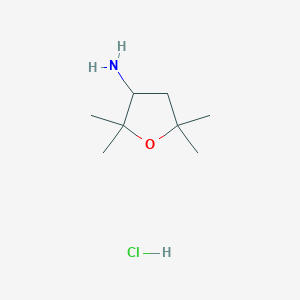
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Übersicht
Beschreibung
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride is a heterocyclic compound with the molecular formula C₈H₁₈ClNO. This compound is notable for its unique structural properties and potential biological activities stemming from its amine group. The synthesis of this compound typically results in a hydrochloride salt that enhances its solubility and stability in various applications. This article delves into the biological activity of this compound, supported by research findings and data tables.
The compound is characterized by:
- Molecular Formula : C₈H₁₈ClNO
- Molecular Weight : 179.69 g/mol
- Structure : Contains an amine group that contributes to its biological reactivity.
The presence of bulky methyl groups surrounding the ether oxygen alters its chemical behavior, making it a safer alternative to traditional solvents like tetrahydrofuran and toluene.
The biological activity of this compound is primarily attributed to its amine functional group. This group can interact with various biological targets, influencing enzyme activity and receptor interactions. The compound may act as an inhibitor or modulator depending on its structural modifications.
Case Studies and Research Findings
- Enzyme Interaction Studies :
-
Comparative Analysis :
- A comparative study of various amine compounds highlighted the unique reactivity of this compound in biochemical pathways. The presence of the bulky methyl groups enhances its stability while allowing for selective interactions with biological targets.
-
Potential Therapeutic Applications :
- The compound's structural similarity to other biologically active molecules suggests potential therapeutic applications. For example, it may be explored as a candidate for drug development targeting specific diseases influenced by enzyme activity modulation.
Comparison of Biological Activities
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₈H₁₈ClNO | Enzyme inhibition and receptor modulation |
| 2-Chlorooxazole-4-carbonitrile | C₅H₄ClN₂O | Inhibitor of various enzymes |
| 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride | C₁₁H₁₃ClN₂O₄S | Interaction with multiple biological targets |
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCGRGWYULYCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















